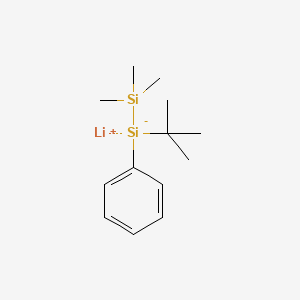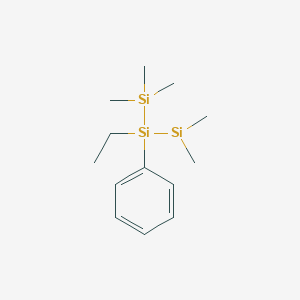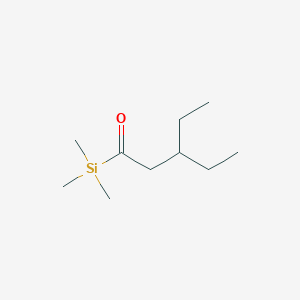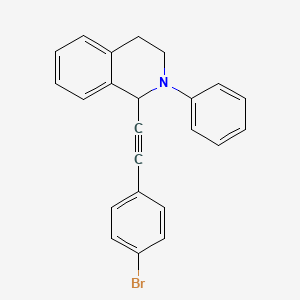![molecular formula C14H15NO5S2 B14205992 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate CAS No. 823786-74-9](/img/structure/B14205992.png)
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is a complex organic compound that features a thiophene ring, a phenoxycarbonyl group, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of thiophene-2-ethylamine with phenyl chloroformate to form the phenoxycarbonyl derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Oxidized thiophene products.
Reduction: Reduced thiophene products.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-ethylamine: A simpler analog that lacks the phenoxycarbonyl and methanesulfonate groups.
Phenyl methanesulfonate: Contains the methanesulfonate ester but lacks the thiophene and phenoxycarbonyl groups.
2-Thiophenemethylamine: Similar to thiophene-2-ethylamine but with a different substitution pattern.
Uniqueness
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Propriétés
Numéro CAS |
823786-74-9 |
|---|---|
Formule moléculaire |
C14H15NO5S2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
[2-(phenoxycarbonylamino)-2-thiophen-2-ylethyl] methanesulfonate |
InChI |
InChI=1S/C14H15NO5S2/c1-22(17,18)19-10-12(13-8-5-9-21-13)15-14(16)20-11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,15,16) |
Clé InChI |
JGOYYBAMUDTCAF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC(C1=CC=CS1)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)





![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)

![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
